molecular formula C15H13N3O4S2 B12655886 Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12655886
M. Wt: 363.4 g/mol
InChI Key: DKLAPEZAUNFSHB-UHFFFAOYSA-N
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Description

Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a methoxypyridine moiety, and a methylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine core.

    Introduction of the Methoxypyridine Moiety: The methoxypyridine group is introduced through a substitution reaction, where a suitable pyridine derivative is reacted with the thieno[3,2-d]pyrimidine core.

    Addition of the Methylsulfinyl Group: The methylsulfinyl group is added via an oxidation reaction, where a methylthio precursor is oxidized to form the desired methylsulfinyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to form a sulfone.

    Reduction: The compound can undergo reduction reactions to convert the methylsulfinyl group back to a methylthio group.

    Substitution: The methoxypyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of methylthio derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Methoxypyridine Derivatives: Compounds with similar methoxypyridine moieties but different core structures.

    Methylsulfinyl Compounds: Compounds with methylsulfinyl groups attached to different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H13N3O4S2

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H13N3O4S2/c1-21-8-5-4-6-16-11(8)10-12-9(23-13(10)14(19)22-2)7-17-15(18-12)24(3)20/h4-7H,1-3H3

InChI Key

DKLAPEZAUNFSHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C2=C(SC3=CN=C(N=C32)S(=O)C)C(=O)OC

Origin of Product

United States

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